Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, is a specialized organic compound characterized by a phenolic hydroxyl group attached to a benzene ring, which in turn is connected to a 3-iodo-2-methylpropyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenol and 3-iodo-2-methylpropyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
Procedure: The phenol is first deprotonated using the base to form a phenoxide ion, which then reacts with 3-iodo-2-methylpropyl chloride to form the desired product.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, can undergo oxidation reactions to form quinones or iodonium ylides.
Reduction: Reduction reactions can be performed to convert the iodine atom to an iodide.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents such as iodobenzene diacetate (IBD) or iodobenzene di(trifluoroacetate) (IBTA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Quinones and iodonium ylides.
Reduction Products: Iodides.
Substitution Products: Various phenolic derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a probe in biological studies to understand the behavior of phenolic compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, exerts its effects involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can engage in hydrogen bonding and other interactions, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
Phenol, 3-iodo-
Phenol, 4-iodo-
Phenol, 2-methylpropyl-
Properties
CAS No. |
143239-04-7 |
---|---|
Molecular Formula |
C10H13IO |
Molecular Weight |
276.11 g/mol |
IUPAC Name |
3-[(2R)-3-iodo-2-methylpropyl]phenol |
InChI |
InChI=1S/C10H13IO/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8,12H,5,7H2,1H3/t8-/m1/s1 |
InChI Key |
ZAHQYHPWGLDSPB-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)O)CI |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.